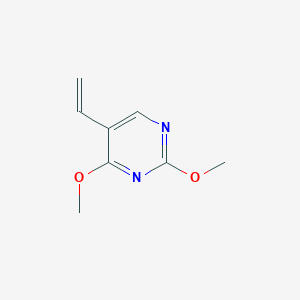
2,4-Dimethoxy-5-vinylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-5-vinylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and a vinyl group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-vinylpyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with a vinylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents. For instance, 2-chloro-4,6-dimethoxypyrimidine can be reacted with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethoxy-5-vinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups.
Major Products:
Oxidation: Formation of 2,4-dimethoxy-5-formylpyrimidine or 2,4-dimethoxy-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethoxy-5-ethylpyrimidine.
Substitution: Formation of 2,4-diamino-5-vinylpyrimidine or 2,4-dithio-5-vinylpyrimidine.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-5-vinylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-5-vinylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The vinyl group can participate in various interactions, including π-π stacking and hydrogen bonding, which can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxypyrimidine: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups, leading to different chemical properties and biological activities.
2,4-Dimethoxy-5-bromopyrimidine: Contains a bromine atom instead of a vinyl group, which affects its reactivity and applications.
Uniqueness: 2,4-Dimethoxy-5-vinylpyrimidine is unique due to the presence of both methoxy and vinyl groups, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications. The vinyl group, in particular, offers a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
67046-24-6 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
5-ethenyl-2,4-dimethoxypyrimidine |
InChI |
InChI=1S/C8H10N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
JUDFTMVJSMIBKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
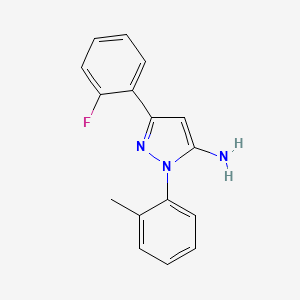
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
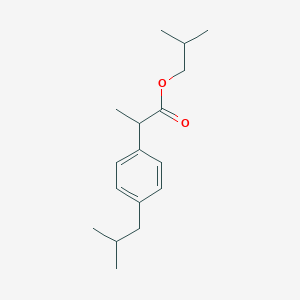
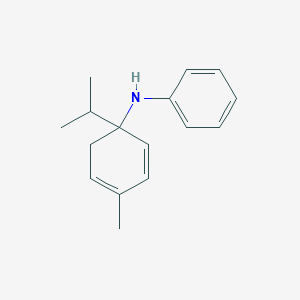
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
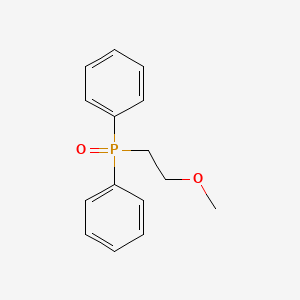
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)

